molecular formula C7H12N2O2 B012266 5-((Isopropylamino)methyl)isoxazol-3-ol CAS No. 103871-71-2

5-((Isopropylamino)methyl)isoxazol-3-ol

Cat. No. B012266
M. Wt: 156.18 g/mol
InChI Key: XWMPCLAEKRUVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Isopropylamino)methyl)isoxazol-3-ol is a chemical compound with the molecular formula C8H14N2O2. It is also known as Isopropylamino methyl isoxazole (IMI) and is commonly used in scientific research. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-((Isopropylamino)methyl)isoxazol-3-ol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is essential for memory and learning.

Biochemical And Physiological Effects

Studies have shown that 5-((Isopropylamino)methyl)isoxazol-3-ol has several biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the brain, which can help to protect against oxidative stress. It has also been shown to increase the levels of certain enzymes that are involved in the synthesis of neurotransmitters.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-((Isopropylamino)methyl)isoxazol-3-ol in laboratory experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.

Future Directions

There are several potential future directions for research on 5-((Isopropylamino)methyl)isoxazol-3-ol. One area of research is in the development of new drugs for the treatment of Alzheimer's disease. Another potential area of research is in the study of the compound's neuroprotective properties and its potential use in the treatment of other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, 5-((Isopropylamino)methyl)isoxazol-3-ol is a compound that has gained significant attention in the field of scientific research. Its unique chemical properties and potential applications make it a promising compound for future research.

Synthesis Methods

The synthesis of 5-((Isopropylamino)methyl)isoxazol-3-ol involves the reaction of isopropylamine and ethyl oxalyl chloride in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

5-((Isopropylamino)methyl)isoxazol-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

103871-71-2

Product Name

5-((Isopropylamino)methyl)isoxazol-3-ol

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-[(propan-2-ylamino)methyl]-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-5(2)8-4-6-3-7(10)9-11-6/h3,5,8H,4H2,1-2H3,(H,9,10)

InChI Key

XWMPCLAEKRUVBX-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=O)NO1

Canonical SMILES

CC(C)NCC1=CC(=O)NO1

synonyms

3(2H)-Isoxazolone,5-[[(1-methylethyl)amino]methyl]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.